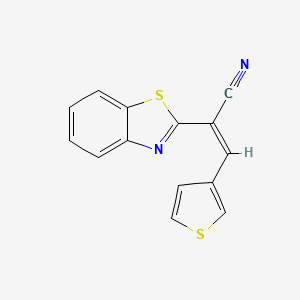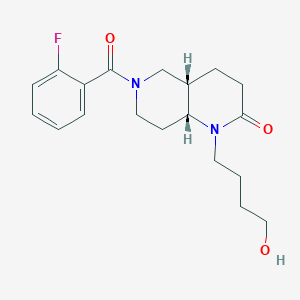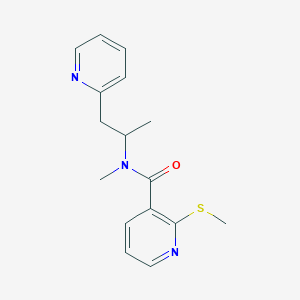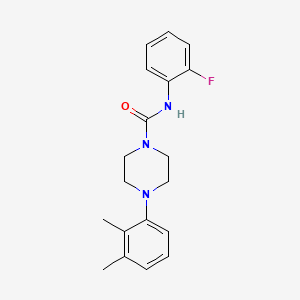![molecular formula C18H19NO3 B5314597 N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)
N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as AMA or AMA0256, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMA is a small molecule inhibitor of the calcium-activated chloride channel TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and fluid secretion.
Mechanism of Action
The mechanism of action of AMA involves the inhibition of TMEM16A channels, which are calcium-activated chloride channels that play a crucial role in various physiological processes. TMEM16A channels are highly expressed in smooth muscle cells, neurons, and secretory epithelial cells, where they regulate cell excitability and secretion. AMA binds to the intracellular side of TMEM16A channels and blocks chloride ion flux, leading to the inhibition of smooth muscle contraction, neuronal excitability, and fluid secretion.
Biochemical and Physiological Effects:
AMA has been shown to have various biochemical and physiological effects in different cell types and tissues. In smooth muscle cells, AMA inhibits calcium-dependent chloride currents and reduces the contractile response to various agonists. In neurons, AMA reduces the excitability of dorsal root ganglion neurons and inhibits the release of neurotransmitters such as glutamate and substance P. In secretory epithelial cells, AMA reduces the secretion of mucus and fluid by inhibiting TMEM16A channels.
Advantages and Limitations for Lab Experiments
AMA has several advantages for lab experiments, including its high potency and selectivity for TMEM16A channels, its ability to inhibit both calcium-activated chloride currents and TMEM16A-mediated CFTR currents, and its potential therapeutic applications in various diseases. However, AMA also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on AMA, including the development of more potent and selective TMEM16A inhibitors, the optimization of AMA pharmacokinetics and pharmacodynamics, the investigation of AMA effects on other ion channels and transporters, the evaluation of AMA efficacy and safety in animal models and clinical trials, and the exploration of AMA potential therapeutic applications in other diseases such as gastrointestinal disorders and cancer.
Synthesis Methods
The synthesis of AMA involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-allyloxyaniline with 2-bromoacetophenone to obtain N-(3-allyloxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield AMA. The overall yield of AMA synthesis is around 20-30%, and the purity of the final product can be increased by recrystallization.
Scientific Research Applications
AMA has been extensively studied for its potential therapeutic applications in various diseases such as asthma, cystic fibrosis, hypertension, and cancer. In asthma, AMA has been shown to inhibit airway smooth muscle contraction by blocking TMEM16A channels, which could be a potential target for the development of novel bronchodilators. In cystic fibrosis, AMA has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which could be a potential therapeutic strategy to improve ion transport and reduce mucus viscosity. In hypertension, AMA has been shown to reduce blood pressure by inhibiting calcium-activated chloride channels in vascular smooth muscle cells. In cancer, AMA has been shown to inhibit the proliferation and migration of various cancer cells by targeting TMEM16A channels.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-11-21-16-9-6-8-15(12-16)19-18(20)13-22-17-10-5-4-7-14(17)2/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJBICLXPQIIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B5314524.png)
![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)


![4-(4-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5314542.png)
![2-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5314552.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)


![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)

![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)